2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile: A Technical Profile and Strategic Application Guide
2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile: A Technical Profile and Strategic Application Guide
An In-depth Technical Guide for Researchers
Abstract: This document provides a comprehensive technical overview of 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogs and established principles of pyridine chemistry to offer a robust profile. We will cover its inferred physicochemical properties, stability and handling protocols, a proposed synthetic pathway with mechanistic insights, and a detailed analysis of its reactivity. The primary audience for this guide includes researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile scaffold for creating novel molecular entities.
Introduction and Strategic Importance
Substituted pyridine rings are a cornerstone of modern drug discovery, appearing in numerous approved pharmaceuticals. Their ability to act as bioisosteres for phenyl rings, engage in hydrogen bonding, and modulate the physicochemical properties of a molecule makes them a privileged scaffold. The compound 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile presents a particularly valuable asset for synthetic chemists. It features four distinct functional handles:
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Two Bromine Atoms: Positioned at the C2 and C5 positions, these serve as versatile anchor points for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] The differential electronic environment of these two positions allows for potential regioselective functionalization.[1]
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A Nitrile Group: This electron-withdrawing group can be transformed into other critical functionalities, including carboxylic acids, amides, or primary amines, opening numerous avenues for derivatization.
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Two Methyl Groups: These groups enhance lipophilicity and can provide steric hindrance to direct reactions at adjacent positions, offering another layer of synthetic control.
This unique combination of reactive sites makes the molecule an ideal starting material for building complex molecular libraries and developing targeted therapeutic agents, particularly kinase inhibitors and other signaling pathway modulators.[1]
Molecular Profile and Physicochemical Properties
The structural and electronic properties of a compound are fundamental to predicting its behavior in both chemical reactions and biological systems.
Caption: Molecular Structure of 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile.
| Property | Value | Source / Method |
| Molecular Formula | C₈H₆Br₂N₂ | - |
| Molecular Weight | 289.96 g/mol | Calculated |
| Appearance | Predicted: Off-white to light brown solid | Inferred from analogs[5] |
| Melting Point | Predicted: > 70 °C | Inferred from dichloro-analog (67-82 °C)[5][6] |
| Boiling Point | Predicted: > 300 °C at 760 mmHg | Inferred from dichloro-analog (304.6 °C)[5][6] |
| Solubility | Predicted: Soluble in organic solvents (DCM, Ethyl Acetate, DMF); Insoluble in water. | General heterocyclic behavior |
| XLogP3 | Predicted: ~3.5 | Inferred from dichloro-analog (2.9)[2][5] |
Stability and Handling
3.1 Storage and Stability
For optimal shelf life, 2,5-Dibromo-4,6-dimethylpyridine-3-carbonitrile should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from strong oxidizing agents and strong acids, which could potentially react with the pyridine nitrogen or other functional groups.[8] The compound is expected to be stable under standard laboratory conditions, but protection from moisture and light is recommended for long-term storage to prevent gradual degradation.
3.2 Handling Precautions
Based on the safety profiles of analogous brominated and cyanated pyridines, this compound should be handled with care.[7][8][9] It is classified as potentially harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[8][9][10] Therefore, the following precautions are mandatory:
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
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Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]
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Spill Management: In case of a spill, avoid generating dust.[7] Absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed container for disposal.
Proposed Synthesis and Mechanistic Rationale
A robust and scalable synthesis is critical for the utilization of any building block. While a specific published procedure for this exact molecule is not available, a reliable synthetic route can be proposed based on well-established transformations in pyridine chemistry, particularly the Sandmeyer reaction.[11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile | C8H6Cl2N2 | CID 334852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. 2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE | CAS 91591-63-8 [matrix-fine-chemicals.com]
- 5. echemi.com [echemi.com]
- 6. ichemical.com [ichemical.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 12. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
